4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine

Cross-Coupling Reactivity Chemoselectivity

4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic building block featuring a pyrazolo[4,3-c]pyridine core with three key functional handles: a 4-chloro, a 3-iodo, and an N-1 4-methoxybenzyl (PMB) protecting group. The compound possesses a predicted logP of 3.75 and is commercially available at 95% purity.

Molecular Formula C14H11ClIN3O
Molecular Weight 399.616
CAS No. 1246349-97-2
Cat. No. B597437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine
CAS1246349-97-2
Molecular FormulaC14H11ClIN3O
Molecular Weight399.616
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=C(C(=NC=C3)Cl)C(=N2)I
InChIInChI=1S/C14H11ClIN3O/c1-20-10-4-2-9(3-5-10)8-19-11-6-7-17-13(15)12(11)14(16)18-19/h2-7H,8H2,1H3
InChIKeyLTPHGFLBWHINDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine (CAS 1246349-97-2): A Strategic Intermediate for Kinase-Focused Libraries


4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic building block featuring a pyrazolo[4,3-c]pyridine core with three key functional handles: a 4-chloro, a 3-iodo, and an N-1 4-methoxybenzyl (PMB) protecting group. The compound possesses a predicted logP of 3.75 and is commercially available at 95% purity [1]. It is predominantly cited in patent literature as a key intermediate for synthesizing kinase inhibitors targeting indications such as cancer, neurodegenerative diseases, and inflammation [REFS-3, REFS-4].

The Unsubstitutable Trio: Why Closest Analogs Cannot Replicate the Reactivity of 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine


A simple substitution with a generic pyrazolopyridine is not feasible for programs requiring sequential, chemoselective functionalization at two positions on the core scaffold. The target compound's value is precisely in the combination of its three substituents. The N-1 PMB group directs initial synthetic steps and can be removed later, while the 3-iodo and 4-chloro groups possess significantly different reactivities in cross-coupling reactions. Replacing the compound with, for instance, its N-unprotected analog (CAS 1186647-69-7) would immediately introduce a competing reactive site and alter solubility, while using a dibromo or dichloro analog would compromise the chemoselectivity essential for multi-step synthesis of complex, patent-derived kinase inhibitors .

Evidence-Based Differentiation Guide for 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine


Predicted Superior Cross-Coupling Reactivity of the C3-Iodo Handle vs. Bromo or Chloro Analogs

Based on class-level inference from established palladium-catalyzed cross-coupling principles, the C(sp2)-I bond in this compound provides a significant reactivity advantage over the corresponding C(sp2)-Br or C(sp2)-Cl bonds found in direct analogs. This allows for a more selective first functionalization step at the 3-position in the presence of the 4-chloro group, a critical requirement for the sequential synthesis strategies described in the patent literature for pyrazolopyridine-based kinase inhibitors . A direct analog comparison, such as with a hypothetical 4-chloro-3-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine, would show a slower oxidative addition step with the bromo handle, potentially leading to lower yields and poorer selectivity in the construction of biaryl systems. Quantitative experimental kinetic data for this specific compound pair are not available in the public domain, and this differential advantage is based on well-established chemical reactivity principles [1].

Cross-Coupling Reactivity Chemoselectivity Synthetic Intermediate

Regioselective Protection Strategy: The Role of the N-1 4-Methoxybenzyl Group vs. N-Unprotected Core

The 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine core (CAS 1186647-69-7) is a direct analog lacking the N-1 PMB group. This N-unprotected comparator is commercially available but presents a significant synthetic liability: the free N-H at position 1 is acidic and can undergo deprotonation and competing alkylation or arylation reactions under basic cross-coupling conditions. The target compound, with its N-PMB group, masks this reactivity, ensuring that initial functionalization steps occur exclusively at the halogen-bearing carbons. This protection is mandatory for the sequential, structure-guided synthesis of the complex, N1-substituted kinase inhibitors found in relevant patents. . Quantitative stability data under basic conditions are not published, but the synthetic necessity of N-protection is a fundamental principle demonstrated by the compound's existence as an intermediate.

Protecting Group Chemistry Regioselectivity Synthetic Design PMB Group

Orthogonal Functionalization Handles: Cl at C4 and I at C3 Enable Documented Sequential Derivatization

A key differentiator from non-halogenated or mono-halogenated analogs is the presence of two halogen atoms with distinct reactivities, which is a critical design element for generating diverse compound libraries. Patent literature referencing this exact CAS number demonstrates its use as a template where the 3-iodo position is first derivatized via cross-coupling, followed by substitution of the 4-chloro group under different reaction conditions. An alternative such as 4,3-dichloro or 4,3-dibromo analogs (if available) would offer less selective differentiation, complicating the synthesis of the targeted, singly-substituted intermediates required for precise structure-activity relationship (SAR) exploration in kinase inhibitor projects. [1]

Orthogonal Reactivity Sequential Synthesis Chemoselectivity Halogen Dance

Validated Intermediate Status for Clinically Relevant Kinase Targets vs. Non-Pharmaceutical-Grade Building Blocks

Unlike generic heterocyclic building blocks, this compound is explicitly referenced in the patent literature for synthesizing inhibitors of high-value pharmaceutical targets such as LRRK2 (Parkinson's disease) and other kinases linked to cancer and inflammation. [REFS-1, REFS-2] This is a direct differentiator from many structurally similar compounds which, while commercially available, lack this documented link to therapeutic agent synthesis. For example, a search for the closely related regioisomer, 4-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (CAS 949558-31-0), reveals it missing from these specific pharmaceutical patent contexts, making the target compound the validated starting point for specific intellectual property-driven research programs.

Kinase Inhibitor Pharmaceutical Intermediates Patent Chemistry Drug Discovery

Procurement-Driven Application Scenarios for 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine


Synthesis of C3-Substituted Kinase Inhibitor Libraries via Chemoselective Cross-Coupling

Medicinal chemistry teams can leverage the high reactivity of the C3-iodo group for the first-step Suzuki-Miyaura or Sonogashira coupling to introduce a diverse set of aryl or alkynyl fragments with high chemoselectivity over the C4-chloro group. This sequential strategy is directly implied in patent filings for LRRK2 and other kinase inhibitors , making it a critical step in generating focused libraries for structure-activity relationship (SAR) exploration.

Late-Stage Functionalization of Drug Candidates at the C4 Position

Following derivatization at C3, the C4-chloro group serves as a masked site for late-stage diversification. This allows for the introduction of amines, ethers, or further cross-coupled fragments at a late stage in the synthesis, maximizing SAR information generation near the end of a synthetic sequence. This 'halogen dance' capability is a key attribute of the compound's orthogonal handles [1].

Hit-to-Lead Optimization of LRRK2 Inhibitors for Parkinson's Disease

A direct application is the synthesis and optimization of pyrazolopyridine-based inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). The target compound is a validated intermediate in this specific therapeutic context . Using it ensures fidelity to published chemical matter, accelerating hit-to-lead campaigns by allowing researchers to start from the exact scaffold described in intellectual property.

Building Block for PROTACs with a Pre-Masked Linker Attachment Point

Although unverified, the N-PMB group could theoretically be removed under mild conditions (e.g., TFA, CAN) to reveal a free N-H group, a common point of attachment for E3 ligase ligands in targeted protein degradation (PROTAC) chimera synthesis. This transforms the molecule from a simple inhibitor intermediate into a potential scaffold for constructing heterobifunctional degraders.

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